molecular formula C9H10O2 B139928 2-(2-Methoxyphenyl)oxirane CAS No. 141303-38-0

2-(2-Methoxyphenyl)oxirane

Cat. No. B139928
M. Wt: 150.17 g/mol
InChI Key: JAIRKHCPVDKYCX-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)oxirane, also known as methylphenyloxirane or l-methyl-2-phenyloxirane, is a cyclic organic molecule containing an epoxide ring . It is a key starting material for manufacturing the API drug Ranolazine .


Synthesis Analysis

The synthesis of 2-(2-Methoxyphenyl)oxirane and its derivatives has been reported in several studies . For instance, one study reported the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure . Another study reported a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes .


Molecular Structure Analysis

The molecular formula of 2-(2-Methoxyphenyl)oxirane is C9H10O2 . The InChI code is 1S/C9H10O2/c1-10-8-5-3-2-4-7(8)9-6-11-9/h2-5,9H,6H2,1H3 . The canonical SMILES is COC1=CC=CC=C1C2CO2 .


Chemical Reactions Analysis

The chemical reactions involving 2-(2-Methoxyphenyl)oxirane are not well-documented in the literature . More research is needed to fully understand its reactivity and potential applications in synthetic chemistry.


Physical And Chemical Properties Analysis

The molecular weight of 2-(2-Methoxyphenyl)oxirane is 150.17 g/mol . It has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The topological polar surface area is 21.8 Ų . The compound is a liquid at room temperature .

Scientific Research Applications

Polymer Chemistry

Merlani et al. (2015) synthesized 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane and polymerized it using a cationic initiator. This process afforded a polymer with a stiff, stretched conformation, significant for its intramolecular charge transfer (ICT) interactions, making it a potential candidate for various polymer-based applications (Merlani et al., 2015).

Kinetic Studies in Water Solutions

The work of Mohan et al. (2006) measured the reaction rates of 2-(4-methoxyphenyl)oxirane in water solutions, providing insights into the kinetic deuterium isotope effects. These findings are crucial for understanding the chemical behavior and reactivity of such compounds in aqueous environments (Mohan et al., 2006).

Antimicrobial Applications

Merlani et al. (2022) reported the enzymatic synthesis of oligomer analogues of medicinal biopolymers using 2-methoxycarbonyl-3-(3,4-dibenzyloxyphenyl)oxirane. The synthesized polymers exhibited promising antimicrobial activity, highlighting potential pharmaceutical applications (Merlani et al., 2022).

Biological Activity

Dotsenko et al. (2016) explored oxirane-2,2-dicarboxamides, including 3-(4-methoxyphenyl)oxirane-2,2-dicarboxamide. They found moderate activity in plant growth regulation and as 2,4-D antidotes, indicating potential agricultural applications (Dotsenko et al., 2016).

Antioxidant and Antilipase Agents

Santos et al. (2018) investigated the biological properties of 2-[(4-methoxyphenyl)methyl]oxirane, highlighting its antioxidant and antilipase effects. This research underscores the compound's potential in treating diseases associated with oxidative damage and lipid metabolism (Santos et al., 2018).

Safety And Hazards

2-(2-Methoxyphenyl)oxirane is classified as a dangerous substance. It has hazard statements H227, H303, H311+H331, H315, H319, H350, H401 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

2-(2-methoxyphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-10-8-5-3-2-4-7(8)9-6-11-9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIRKHCPVDKYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463256
Record name 2-(2-methoxyphenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)oxirane

CAS RN

62717-78-6
Record name 2-(2-methoxyphenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.4 g of α-chloromethyl-2-methoxybenzylalcohol (crude oil) are dissolved in 12 ml of dioxane, and a solution of 840 mg of potassium hydroxide in 5 ml of water is added thereto. The mixture is stirred at room temperature for 3 hours. Then, the reaction mixture is poured into ice-water, and the aqueous mixture is extracted with benzene. The extract is dried and evaporated to remove solvent. 0.5 g of 2-(2-methoxyphenyl)oxirane are obtained as a crude product.
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1.4 g
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12 mL
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840 mg
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Synthesis routes and methods II

Procedure details

To a solution of 2-vinyl anisole (5.0 g, 0.037 mol) and acetic acid (2.1 mL, 37 mmol) in dioxane (33 ml) and H2O (78 ml) at 0° C. was added N-bromosuccinimide (7.30 g, 40.1 mmol) in three portions. The reaction was allowed to warm to R.T. and after 1 hour, 2M NaOH (50 ml) was added. The reaction was left to stir at RT overnight. The reaction mixture was partitioned between water and EtOAc, and the aqueous phase was extracted with EtOAc. The combined organic phases were washed with brine, dried (Na2SO4), filtered and evaporated in vacuo to give 7.56 g slightly tinted oil. This was dissolved in dioxane, 2N NaOH was added and the reaction was stirred at RT overnight. Repeated aqueous work-up gave 5.60 g of the title compound as a nearly colorless oil.
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5 g
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2.1 mL
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7.3 g
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33 mL
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78 mL
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50 mL
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Synthesis routes and methods III

Procedure details

Following the procedure of Example 7, 9.7 g. of sodium hydride, 38 g. of trimethylsulfonium iodide and 25.2 g. (0.185 mol) of o-methoxybenzaldehyde are reacted to give o-methoxystyrene oxide.
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0.185 mol
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Synthesis routes and methods IV

Procedure details

Into a 1000-mL 3-necked round-bottom flask was placed DMSO (400 mL) and sodium hydride (7 g, 175.00 mmol, 1.19 equiv, 60%). This was followed by the addition of S,S-dimethylmethanesulfinyl iodide (38 g, 172.67 mmol, 1.18 equiv). The mixture was stirred for 1 h at 40° C. To this was added a solution of 2-methoxybenzaldehyde (20 g, 146.90 mmol, 1.00 equiv) in DMSO (100 mL) dropwise with stirring at 15° C. The resulting solution was stirred for 1 h at room temperature. The reaction was then quenched by the addition of 400 mL of NH4Cl (aq.). The resulting solution was extracted with 1000 mL of ethyl acetate and the organic layers combined. The resulting mixture was washed with 1000 mL of H2O. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum. Purification afforded 14 g (63%) of 2-(2-methoxyphenyl)oxirane as a yellow oil.
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7 g
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38 g
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20 g
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100 mL
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400 mL
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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